molecular formula C11H13ClN2S B150946 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride CAS No. 124534-88-9

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

Cat. No.: B150946
CAS No.: 124534-88-9
M. Wt: 240.75 g/mol
InChI Key: CONWWOZXJJXGGO-UHFFFAOYSA-N
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Description

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the phenyl and ethylamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as sensors and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is unique due to its specific structural features and the potential range of biological activities it exhibits. Its combination of the thiazole ring with the phenyl and ethylamine groups may confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWWOZXJJXGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583267
Record name 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124534-88-9
Record name 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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